molecular formula C18H26O2S B14399724 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one CAS No. 88358-46-7

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one

Cat. No.: B14399724
CAS No.: 88358-46-7
M. Wt: 306.5 g/mol
InChI Key: VLCCRSWOWPTYKB-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nonanone with 2-oxo-2-phenylethyl sulfide under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure, and the use of high-purity reagents to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]octan-3-one
  • 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]decan-3-one
  • 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]undecan-3-one

Uniqueness

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

88358-46-7

Molecular Formula

C18H26O2S

Molecular Weight

306.5 g/mol

IUPAC Name

2-methyl-5-phenacylsulfanylnonan-3-one

InChI

InChI=1S/C18H26O2S/c1-4-5-11-16(12-17(19)14(2)3)21-13-18(20)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3

InChI Key

VLCCRSWOWPTYKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)C(C)C)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

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